

Cryptofolione: A Technical Overview for Drug Development Professionals

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An In-depth Technical Guide

Cryptofolione, a naturally occurring phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, biological activities, and synthesis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Cryptofolione is a phenolic compound isolated from the fruit of Cinnamomum tiliaceum and the fruits of Cryptocarya alba. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C19H22O4	
Molecular Weight	314.38 g/mol	
CAS Number	160098-78-2	
Physical Description	Oil	
Chemical Name	(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one	-



Biological Activity

Cryptofolione has demonstrated notable biological activity, particularly against parasitic protozoa.

Antiparasitic Activity

Studies have shown that **Cryptofolione** is active against Trypanosoma cruzi, the parasite responsible for Chagas disease. At a concentration of 250 μ g/mL, it reduced the number of Trypanosoma cruzi trypomastigotes by 77%. It has also displayed a mild inhibitory effect on the promastigote form of Leishmania spp.

Cytotoxicity

Cryptofolione has been observed to exhibit moderate cytotoxicity in macrophages and T. cruzi amastigotes. The similar levels of cytotoxic and trypanocidal effects suggest that the compound has low selectivity in the tested models.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.

Protocol: Activity against Trypanosoma cruzi Trypomastigotes

While specific detailed protocols for **Cryptofolione** are not readily available in the public domain, a general methodology for testing compounds against T. cruzi trypomastigotes can be outlined as follows:

- Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium, such as Liver Infusion Tryptose (LIT) medium, supplemented with fetal bovine serum.
- Compound Preparation: A stock solution of **Cryptofolione** is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired final concentrations in the culture medium.



- Assay: The trypomastigotes are incubated with various concentrations of Cryptofolione in 96-well plates at 37°C in a 5% CO₂ atmosphere.
- Quantification: After a set incubation period (e.g., 24 or 48 hours), the viability of the
 trypomastigotes is assessed. This can be done by direct counting using a hemocytometer
 and trypan blue exclusion, or by using a colorimetric assay such as the MTT assay, which
 measures metabolic activity.
- Data Analysis: The percentage of parasite inhibition is calculated relative to a solvent control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Protocol: Cytotoxicity Assay in Macrophages

A general protocol for assessing the cytotoxicity of a compound in a macrophage cell line (e.g., J774 or RAW 264.7) is as follows:

- Cell Culture: Macrophages are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
- Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Cryptofolione**. A solvent control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Cell viability is determined using a standard method such as the MTT
 assay, which measures the activity of mitochondrial dehydrogenases, or the lactate
 dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.
- Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the CC₅₀ (half-maximal cytotoxic concentration) is determined.

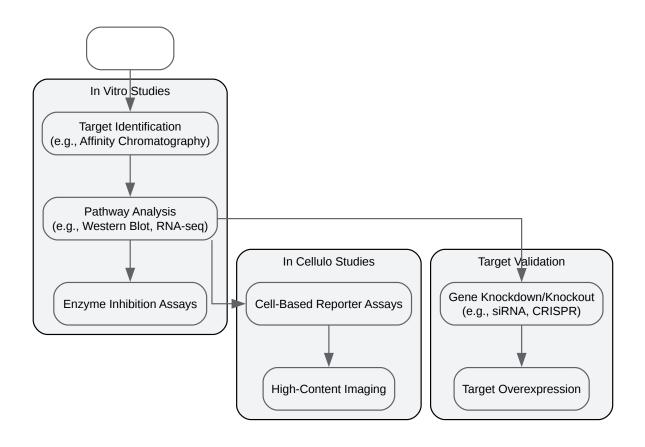
Synthesis



The total synthesis of (-)-**Cryptofolione** has been accomplished. Key features of one reported synthetic route include a lipase-mediated resolution of a β -hydroxy ketone intermediate, a DBU mediated isomerization of a γ , δ -unsaturated aldehyde to an α , β -unsaturated aldehyde, Brown allylation, and a ring-closing metathesis (RCM) reaction.

Signaling Pathways

The precise molecular targets and signaling pathways affected by **Cryptofolione** have not yet been fully elucidated. Further research is required to understand its mechanism of action. A potential experimental workflow to investigate these pathways is outlined below.



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